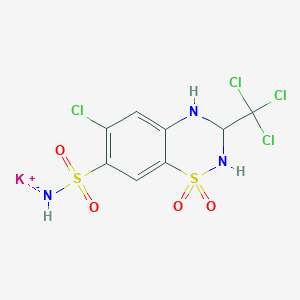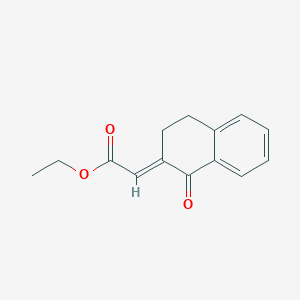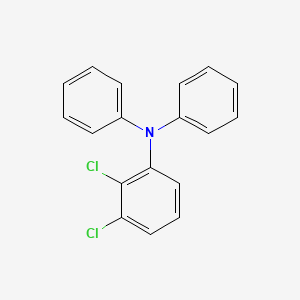
2,3-dichloro-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dicloro-N,N-difenilanilina es un compuesto orgánico con la fórmula molecular C18H13Cl2N. Es un derivado de la anilina, donde dos átomos de cloro se sustituyen en las posiciones 2 y 3 del anillo de benceno, y dos grupos fenilo están unidos al átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,3-dicloro-N,N-difenilanilina típicamente implica la reacción de 2,3-dicloroanilina con difenilamina bajo condiciones específicas. Un método común incluye el uso de una reacción de acoplamiento catalizada por paladio. Por ejemplo, la 2,3-dicloroanilina puede reaccionar con difenilamina en presencia de tris(dibencilidenacetona)dipaladio, diciclohexilfosfino-2’,6’-dimetoxi bifenilo, y fosfato de potasio en una mezcla de tetrahidrofurano/agua a 85°C durante 12 horas bajo atmósfera inerte .
Métodos de producción industrial
Los métodos de producción industrial para la 2,3-dicloro-N,N-difenilanilina son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. Las condiciones de reacción se optimizan para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad y pureza consistentes del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
2,3-dicloro-N,N-difenilanilina experimenta varias reacciones químicas, incluyendo:
Reacciones de sustitución: Los átomos de cloro pueden ser sustituidos por otros nucleófilos bajo condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, ligandos de fosfina y bases como el fosfato de potasio. Las reacciones generalmente se llevan a cabo bajo atmósferas inertes para evitar reacciones secundarias no deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varias anilinas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos aromáticos más complejos.
Aplicaciones Científicas De Investigación
2,3-dicloro-N,N-difenilanilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de la 2,3-dicloro-N,N-difenilanilina implica su interacción con objetivos moleculares específicos. Los átomos de cloro y los grupos fenilo contribuyen a su reactividad y capacidad para formar complejos estables con otras moléculas. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 2,4-dicloro-N,N-difenilanilina
- 2,5-dicloro-N,N-difenilanilina
- 2,6-dicloro-N,N-difenilanilina
Singularidad
2,3-dicloro-N,N-difenilanilina es única debido al posicionamiento específico de los átomos de cloro, lo que influye en su reactividad química y propiedades físicas. Esta posición puede afectar la capacidad del compuesto para participar en ciertas reacciones y formar productos específicos, lo que lo hace distinto de sus isómeros .
Propiedades
Fórmula molecular |
C18H13Cl2N |
|---|---|
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
2,3-dichloro-N,N-diphenylaniline |
InChI |
InChI=1S/C18H13Cl2N/c19-16-12-7-13-17(18(16)20)21(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
Clave InChI |
HPOIRFBQDDFCQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B12295052.png)
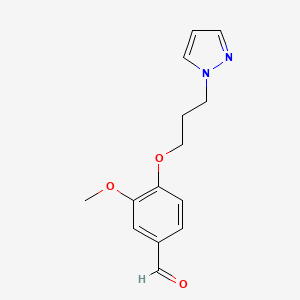
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)


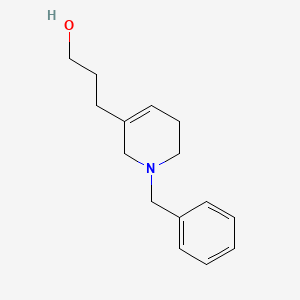
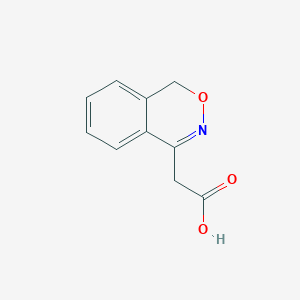
![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
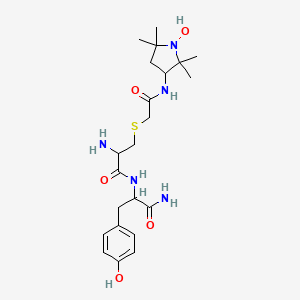
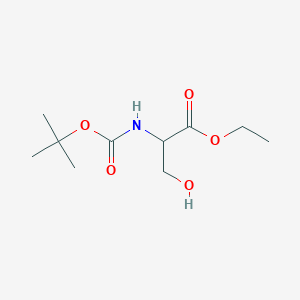
![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
